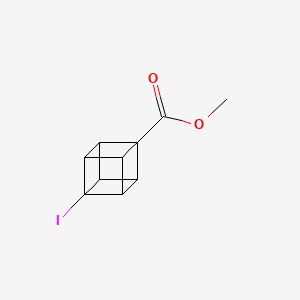

Methyl 4-iodocubane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-iodocubane-1-carboxylate” is a chemical compound that has been used in various scientific experiments . It has been employed as a reagent in reactions with arylthiolate and diphenylphosphanide ions .

Synthesis Analysis

A new synthetic route to modify the cubane nucleus has been reported. In this process, “Methyl 4-iodocubane-1-carboxylate” and 1,4-diiodocubane were used as reagents to react with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide .Chemical Reactions Analysis

“Methyl 4-iodocubane-1-carboxylate” has been used in photoinduced nucleophilic substitution reactions with arylthiolate and diphenylphosphanide ions . The reactions proceed to afford thioaryl- and diphenylphosphoryl- cubane derivatives in moderate to good yields .Scientific Research Applications

- Methyl 4-iodocubane-1-carboxylate (1) has been utilized in photoinduced nucleophilic substitution reactions. Under irradiation in liquid ammonia and dimethylsulphoxide, it reacts with arylthiolate and diphenylphosphanide ions, yielding thioaryl- and diphenylphosphoryl-cubane derivatives in moderate to good yields . These photochemical transformations offer a novel route for modifying the cubane nucleus.

- Density functional theory (DFT) calculations have been employed to understand the mechanisms of reactions involving Methyl 4-iodocubane-1-carboxylate. These studies provide valuable insights into the behavior of this compound during chemical transformations .

Photochemical Reactions

Computational Studies and Mechanistic Insights

Mechanism of Action

Target of Action

Methyl 4-iodocubane-1-carboxylate is a synthetic compound that primarily targets arylthiolate and diphenylphosphanide ions . These ions play a crucial role in various biochemical reactions, particularly in the formation of thioaryl- and diphenylphosphoryl-cubane derivatives .

Mode of Action

The compound interacts with its targets through a process known as photoinduced nucleophilic substitution . This process involves the use of Methyl 4-iodocubane-1-carboxylate and 1,4-diiodocubane as reagents, which react with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide . The reactions proceed to afford thioaryl- and diphenylphosphoryl-cubane derivatives .

Biochemical Pathways

The biochemical pathways affected by Methyl 4-iodocubane-1-carboxylate involve the synthesis of cubane derivatives. The compound modifies the cubane nucleus, leading to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives . These derivatives can have various downstream effects, depending on their specific structures and properties.

Result of Action

The primary result of Methyl 4-iodocubane-1-carboxylate’s action is the production of thioaryl- and diphenylphosphoryl-cubane derivatives . These derivatives could potentially have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action of Methyl 4-iodocubane-1-carboxylate is influenced by environmental factors such as the presence of light and the type of solvent used. For instance, the compound’s reaction with its targets occurs under irradiation in liquid ammonia and dimethylsulphoxide . Other environmental factors, such as temperature and pH, could also potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

methyl 4-iodocubane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHYLPAQBZZHKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-iodocubane-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2449776.png)

![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)

![Ethyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B2449783.png)

![5-methyl-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2449786.png)

![Tert-butyl 1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2449792.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)

![2-[(6-Amino-7H-purin-8-YL)thio]acetamide](/img/structure/B2449797.png)